![molecular formula C22H20N4O4 B2640943 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide CAS No. 862810-76-2](/img/structure/B2640943.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide
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Overview
Description
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound has been studied for its potential pharmacological activities .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . In one study, two series of imidazopyridine derivatives were synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide” is complex, with an imidazole ring fused to a pyridine ring. Molecular modeling studies have shown that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Breast Cancer Treatment
Imidazopyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, some compounds exhibited potent activity against the MCF7 and MDA-MB-231 cell lines . This study demonstrated that these compounds have anticancer activity and could be useful in developing more effective compounds for treating breast cancer .
Gastric Ulcers Treatment
Some imidazopyridinone compounds, which are similar to the compound , can be used as drugs to treat gastric ulcers . They have been used in modern organic synthesis as they are widespread in biologically active molecules and natural products .
Diabetes Treatment
Imidazopyridinone compounds have also been used in the treatment of diabetes . They have been used in the pharmaceutical industry due to their wide range of pharmacological activities .
Psychosis Treatment
Imidazopyridinone compounds can be used in the treatment of psychosis . They have been used in the pharmaceutical industry due to their wide range of pharmacological activities .
Tumor Treatment
Imidazopyridinone compounds have been used especially in the treatment of tumors . Rapid and efficient assembly of ring-containing structures has become an important synthesis method in modern organic synthesis .
Future Directions
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future research may focus on developing new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of the compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound fits well into the active site of the COX-2 enzyme . This interaction inhibits the activity of COX-2, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide affects the prostaglandin biosynthesis pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins, particularly PGE2, which are known to increase pain and tissue blood flow during inflammation .
Pharmacokinetics
The compound’s potent inhibitory effect on cox-2 suggests it may have favorable bioavailability .
Result of Action
The inhibition of COX-2 by N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide leads to a decrease in prostaglandin production . This results in a reduction of inflammation, pain, and tissue blood flow . The compound has shown dose-dependent anti-nociceptive activity in in vivo studies .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-16-9-15(10-17(12-16)29-2)21(27)24-18-11-14(5-6-20(18)30-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLSDCSHATSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide |
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